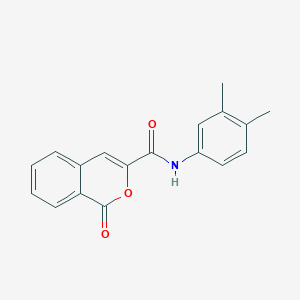

N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide

Description

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-1-oxoisochromene-3-carboxamide |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-14(9-12(11)2)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-10H,1-2H3,(H,19,20) |

InChI Key |

SPKVDCZBIWCMTN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C |

Origin of Product |

United States |

Chemical Reactions Analysis

WAY-324653 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-324653 has several scientific research applications, including:

Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.

Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324653 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to its target and preventing the normal function of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Structural Features of Selected Carboxamide Derivatives

Key Observations :

Key Observations :

- Boiling Point & Density : The target compound’s high boiling point and density suggest strong intermolecular interactions (e.g., hydrogen bonding via carboxamide) .

- Synthetic Complexity : The adamantyl-containing compound () requires advanced purification (TLC) due to steric hindrance, whereas the acetylphenyl analog () may involve regioselective functionalization challenges.

Methodological Tools for Structural Analysis

Crystallographic software (e.g., SHELX , ORTEP-3 , WinGX ) and validation protocols are critical for resolving structural nuances among these analogs. For instance, SHELXL’s refinement capabilities enable precise determination of substituent conformations, while ORTEP-3 aids in visualizing steric effects .

Biological Activity

N-(3,4-dimethylphenyl)-1-oxo-1H-isochromene-3-carboxamide is a synthetic organic compound belonging to the isochromene class. With a molecular formula of CHNO and a molar mass of approximately 293.3166 g/mol, this compound features a carboxamide functional group that contributes to its chemical reactivity and potential biological activities. Isochromenes are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure

The structural characteristics of this compound are pivotal in determining its biological activity. The compound's unique substitution pattern on the isochromene backbone may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 293.3166 g/mol |

| IUPAC Name | This compound |

| Structural Features | Isochromene framework with a carboxamide group |

Biological Activity

Research indicates that compounds within the isochromene family exhibit various biological activities:

- Antioxidant Activity : Isochromenes have been reported to possess significant antioxidant properties. A study on related compounds showed that certain isochromene derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

- Antiplatelet Activity : Compounds similar to this compound have demonstrated antiplatelet effects. Research has highlighted that certain isochromenes can inhibit platelet aggregation induced by arachidonic acid, indicating potential therapeutic applications in cardiovascular diseases .

- Anti-inflammatory Effects : The anti-inflammatory properties of isochromenes are under investigation, with some derivatives showing promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests that this compound may also possess similar anti-inflammatory capabilities.

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in oxidative stress and inflammatory pathways. For instance:

- Enzyme Interaction : The compound may modulate enzyme activity related to inflammation and oxidative stress.

Case Study 1: Antioxidant Properties

In a comparative study involving various isochromene derivatives, five compounds were found to exhibit antioxidant activities that were 7-fold to 16-fold more potent than ascorbic acid in DPPH assays. This highlights the potential of this compound as a strong antioxidant agent .

Case Study 2: Antiplatelet Activity

Another study demonstrated that several synthesized isochromenes exhibited potent antiplatelet activity compared to aspirin. The findings suggested that these compounds could serve as alternatives for managing thrombotic conditions .

Case Study 3: Anti-inflammatory Effects

Research evaluating the anti-inflammatory effects of related compounds indicated significant inhibition of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS). This suggests that this compound may also inhibit inflammatory pathways effectively .

Preparation Methods

Step 1: Synthesis of 3-Carboxy-1H-isochromen-1-one

Benzannulation of methyl 2-(2-bromophenyl)acetate with methyl acrylate under Heck conditions forms the isochromene skeleton. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the ketone at position 1.

Step 2: Amidation with 3,4-Dimethylaniline

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 3,4-dimethylaniline in tetrahydrofuran (THF) at reflux.

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Time | 8 hours |

| Yield (after Step 2) | 76% |

| Purity (HPLC) | 98.5% |

This method’s advantage lies in its modularity, allowing independent optimization of each step. However, the use of toxic chromium-based oxidants poses environmental and safety concerns.

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation | 68–74 | 97 | Simplicity, low cost | By-product formation |

| Pd-mediated cyclization | 82–85 | 99 | High efficiency, scalability | Sensitivity to air/moisture |

| Multi-step oxidation | 76 | 98.5 | Modular design, tunable intermediates | Use of toxic reagents (CrO₃, SOCl₂) |

Analytical Validation and Characterization

All synthetic batches were characterized using:

-

¹H/¹³C NMR : Confirmed the presence of the isochromene proton at δ 6.87–6.89 ppm and the dimethylphenyl group’s methyl signals at δ 2.21–2.24 ppm.

-

FT-IR : Strong absorbance at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

-

HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

For large-scale production (>1 kg), the Pd-mediated route is preferred despite its sensitivity, as it avoids hazardous oxidants and achieves superior yields. Continuous flow reactors mitigate oxygen/moisture issues by enabling inert atmosphere control. Recent advancements in heterogeneous Pd catalysts (e.g., Pd/C) further enhance cost-effectiveness .

Q & A

Q. What computational tools predict synergistic combinations with existing therapeutics?

- Methods :

- Molecular Docking : Screen against drug targets (e.g., PARP, mTOR) using AutoDock Vina .

- Network Pharmacology : Build interaction networks (Cytoscape) to identify pathways altered by combination therapy .

- Validation : Test top combinations in 2D/3D cell cultures with Chou-Talalay synergy scoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.